molecular formula C13H18N2O3 B12863938 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline

Cat. No.: B12863938
M. Wt: 250.29 g/mol
InChI Key: QFCIFSMRPYFEGM-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline is a chemical compound that features an oxazoline ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline typically involves the formation of the oxazoline ring followed by the introduction of the aniline group. One common method involves the reaction of 3,5-dimethoxyaniline with 2-chloro-4,4-dimethyl-4,5-dihydrooxazole under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents such as chloroform or dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it a useful ligand in catalysis. The aniline moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridine
  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenylamine
  • 4,4-Dimethyl-2-oxazoline

Uniqueness

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline is unique due to the presence of both the oxazoline ring and the dimethoxyaniline moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial settings.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-3,5-dimethoxyaniline

InChI

InChI=1S/C13H18N2O3/c1-13(2)7-18-12(15-13)11-9(14)5-8(16-3)6-10(11)17-4/h5-6H,7,14H2,1-4H3

InChI Key

QFCIFSMRPYFEGM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C=C(C=C2OC)OC)N)C

Origin of Product

United States

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